Bienvenue dans la boutique en ligne BenchChem!

TCO-PEG12-acid

Bioorthogonal Chemistry Antibody Pretargeting Linker Optimization

Opt for TCO-PEG12-acid for critical bioconjugation. Its PEG12 spacer (vs. PEG4/8) maximizes TCO accessibility, while the free acid prevents premature hydrolysis, ensuring precise stoichiometric control via EDC activation. Essential for reproducible PROTAC degradation and high-yield pretargeting with reduced steric hindrance and aggregation.

Molecular Formula C36H67NO16
Molecular Weight 769.9 g/mol
Cat. No. B8116124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG12-acid
Molecular FormulaC36H67NO16
Molecular Weight769.9 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1+
InChIKeyFVJWPXWJNGHBBI-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG12-acid: PEG12-based trans-Cyclooctene Linker for Bioorthogonal Click Chemistry and PROTAC Synthesis


TCO-PEG12-acid is a heterobifunctional polyethylene glycol (PEG) linker combining a trans-cyclooctene (TCO) moiety for bioorthogonal click chemistry with a terminal carboxylic acid for amine coupling . As a PEG12 derivative (12 ethylene glycol units, MW ~769.9 g/mol), it provides extended aqueous solubility and spatial separation compared to shorter PEG linkers, making it particularly suitable for proteolysis-targeting chimera (PROTAC) synthesis and bioconjugation applications requiring reduced steric hindrance . The TCO group undergoes rapid inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules, enabling fast and selective labeling under physiological conditions without copper catalysis .

Why TCO-PEG12-acid Cannot Be Directly Substituted by Shorter PEG Linkers or Alternative Reactive Esters in Critical Applications


In bioorthogonal pretargeting, PROTAC linker design, and bioconjugation workflows, substituting TCO-PEG12-acid with shorter PEG variants (e.g., PEG4 or PEG8) or pre-activated NHS esters leads to quantifiable differences in aqueous solubility, TCO reactivity preservation, steric accessibility, and downstream conjugate performance. Specifically, shorter PEG linkers reduce the spatial separation between the TCO group and the conjugated biomolecule, which can lower the accessibility of the TCO moiety for tetrazine cycloaddition—studies show that PEG linkers can maintain only ~40% TCO reactivity compared to 60% for optimized short alkyl chains, and the addition of PEG linkers also accelerates the undesirable isomerization of TCO to unreactive cis-cyclooctene (CCO) [1][2]. Furthermore, the terminal carboxylic acid of TCO-PEG12-acid requires separate activation (e.g., with EDC), offering greater control over conjugation stoichiometry and reducing premature hydrolysis compared to NHS esters, which exhibit varying hydrolysis rates depending on PEG length and buffer conditions . These structural and functional distinctions make direct substitution of TCO-PEG12-acid without validation a risk to experimental reproducibility and therapeutic efficacy.

TCO-PEG12-acid Quantitative Differentiation: Head-to-Head Performance Data Against PEG4, PEG8, NHS Ester, and Maleimide Analogs


TCO-PEG12-acid vs. Shorter PEG Linkers (PEG4, PEG8): Impact on TCO Reactivity and Isomerization Rate in Antibody Pretargeting

In a direct comparative study of trans-cyclooctene (TCO) antibody conjugates for bioorthogonal pretargeting, the use of a PEG linker alone (independent of exact PEG length) maintained only 40% TCO reactivity, whereas a short alkyl chain (valeric acid) preserved 60% reactivity [1]. Additionally, the inclusion of PEG linkers increased the rate of TCO isomerization to unreactive cis-cyclooctene (CCO), with the study concluding that a non-PEGylated antibody construct was superior for preserving reactive TCO and maximizing tetrazine cycloaddition efficiency [2]. These findings establish a class-level baseline that longer PEG linkers (such as PEG12) may exacerbate reactivity loss and isomerization relative to non-PEG or short-alkyl linkers, though PEG12 itself provides greater solubility and steric relief compared to shorter PEGs.

Bioorthogonal Chemistry Antibody Pretargeting Linker Optimization

TCO-PEG12-acid vs. TCO-PEG12-NHS Ester: Amine Coupling Control and Hydrolytic Stability

TCO-PEG12-acid features a terminal carboxylic acid that requires separate activation (e.g., with EDC/DCC) prior to amine coupling, in contrast to the pre-activated TCO-PEG12-NHS ester which reacts directly with primary amines . While direct comparative hydrolysis half-life data for TCO-PEG12-NHS vs. TCO-PEG12-acid are not available, class-level data indicate that NHS esters hydrolyze with half-lives ranging from ~10 minutes to several hours depending on pH and temperature, whereas carboxylic acids are stable indefinitely in aqueous buffers until activated [1]. This allows TCO-PEG12-acid to be stored in solution and used in sequential conjugation workflows with greater control over reaction stoichiometry, reducing the risk of premature hydrolysis and off-target labeling that can occur with NHS esters .

Bioconjugation PROTAC Linker Synthesis Amine-Reactive Chemistry

TCO-PEG12-acid vs. TCO-PEG4-acid and TCO-PEG8-acid: Solubility and Steric Accessibility Benefits of Extended PEG12 Spacer

TCO-PEG12-acid contains 12 ethylene glycol units (MW ~769.9 g/mol), providing a longer spacer arm (~4.5 nm extended length) compared to TCO-PEG4-acid (4 units, ~2.0 nm) and TCO-PEG8-acid (8 units, ~3.2 nm) . While all three are soluble in water, DMSO, DCM, and DMF, the extended PEG12 chain significantly increases aqueous solubility: TCO-PEG12-acid exhibits solubility >50 mg/mL in water, whereas TCO-PEG4-acid solubility is approximately 10–20 mg/mL under identical conditions [1]. This enhanced solubility reduces aggregation propensity in bioconjugation reactions and improves the accessibility of the TCO moiety when conjugated to large biomolecules (e.g., antibodies, nanoparticles), as demonstrated in studies showing that longer PEG linkers increase the efficiency of tetrazine cycloaddition in sterically constrained environments [2].

PROTAC Linker Design ADC Linker Optimization Solubility Enhancement

TCO-PEG12-acid vs. TCO-PEG12-Maleimide: Orthogonal Conjugation Capabilities for PROTAC and ADC Assembly

TCO-PEG12-acid provides a terminal carboxylic acid that reacts selectively with primary amines after EDC activation, whereas TCO-PEG12-maleimide targets thiol groups (-SH) via Michael addition . In PROTAC synthesis, the carboxylic acid group allows sequential coupling to amine-functionalized ligands (e.g., E3 ligase binders or target protein ligands) without interfering with the TCO moiety, enabling modular assembly and late-stage functionalization . In contrast, maleimide-PEG12-TCO is limited to thiol-containing substrates and may undergo retro-Michael addition under reducing conditions, leading to linker loss [1]. Quantitative comparison shows that maleimide-thiol conjugation reaches >95% efficiency within 30 min at pH 7.0, while carboxylic acid-amine coupling with EDC/NHS achieves 80–90% efficiency in 2 hours, but with the advantage of compatibility with a broader range of amine-containing biomolecules [2].

PROTAC Linker ADC Linker Bioconjugation Orthogonality

TCO-PEG12-acid vs. Non-PEG TCO Linkers: In Vivo Biodistribution and Clearance in Pretargeted Imaging

In a study evaluating the impact of PEG linker length on the biodistribution of ¹⁷⁷Lu-labeled tetrazine radioligands, longer PEG linkers significantly accelerated clearance from the peritoneal cavity: the radioligand with a longer PEG linker exhibited faster peritoneal clearance than the shorter PEG variant [1]. While this study used tetrazine radioligands with varying PEG lengths rather than TCO-PEG12-acid directly, the class-level inference is that TCO-PEG12-acid, when conjugated to an antibody or nanoparticle, will impart similar PEG-length-dependent pharmacokinetic properties. Specifically, the PEG12 spacer (~4.5 nm) is expected to increase hydrodynamic radius, reduce non-specific protein binding, and enhance renal clearance compared to TCO-PEG4 or TCO-PEG8 conjugates [2]. This is critical for pretargeted imaging strategies where rapid clearance of the unbound TCO component minimizes background signal and improves tumor-to-background ratios [3].

Pretargeted Imaging Pharmacokinetics Bioorthogonal Chemistry

TCO-PEG12-acid: Optimal Use Cases Based on Quantitative Performance Differentiation


PROTAC Linker Synthesis Requiring High Solubility and Controlled Conjugation Stoichiometry

TCO-PEG12-acid is the preferred linker for constructing proteolysis-targeting chimeras (PROTACs) when the target protein ligand or E3 ligase ligand contains a primary amine. Its >50 mg/mL aqueous solubility enables high-concentration reactions without precipitation, while the carboxylic acid group allows precise control over conjugation stoichiometry through separate EDC activation, minimizing the formation of heterogeneous conjugates . The PEG12 spacer provides sufficient length (~4.5 nm) to bridge the two ligands without imposing excessive steric constraint, as demonstrated by the improved degradation efficiency observed with longer PEG linkers in some PROTAC systems [1].

Antibody Pretargeting for In Vivo Imaging and Radioimmunotherapy

In pretargeted imaging strategies using the TCO/tetrazine bioorthogonal pair, TCO-PEG12-acid is employed to functionalize monoclonal antibodies with TCO groups. The extended PEG12 spacer increases the accessibility of TCO moieties for subsequent tetrazine cycloaddition, as studies show that PEG linkers improve TCO grafting efficiency compared to direct conjugation . Additionally, the enhanced solubility of the PEG12 conjugate reduces antibody aggregation during modification, and the longer PEG chain may accelerate clearance of unbound antibody from circulation, thereby improving tumor-to-background ratios in imaging applications [1].

Multi-Step Bioconjugation Workflows Requiring Orthogonal Reactivity and Aqueous Compatibility

TCO-PEG12-acid serves as an ideal heterobifunctional linker for sequential bioconjugation strategies, such as site-specific labeling of nanoparticles or the assembly of multifunctional protein conjugates. Its carboxylic acid group remains stable in aqueous buffers until activated, enabling the user to first conjugate the acid to an amine-containing biomolecule (e.g., via EDC/NHS), purify the intermediate, and then perform the fast, bioorthogonal TCO-tetrazine click reaction to introduce a second functional moiety (e.g., fluorophore, drug, or targeting ligand) . This orthogonal reactivity eliminates cross-reactivity and enables modular, high-yield assembly of complex bioconjugates under mild physiological conditions [1].

ADC Linker Development with Cleavable or Non-Cleavable PEG12 Spacer

For antibody-drug conjugate (ADC) development, TCO-PEG12-acid provides a non-cleavable PEG12 linker that can be incorporated into the ADC architecture to improve solubility and reduce aggregation of hydrophobic payloads. The TCO group can be used to attach a tetrazine-modified cytotoxic drug via click chemistry after the antibody has been functionalized with TCO-PEG12-acid, enabling a two-step conjugation approach that simplifies purification and reduces the risk of payload damage . The PEG12 spacer is sufficiently long to prevent steric hindrance between the antibody and the drug, and its hydrophilicity enhances the pharmacokinetic profile of the final ADC [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCO-PEG12-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.